1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Description
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group and a prop-1-en-2-ylphenyl group attached to a urea moiety.
Properties
IUPAC Name |
1-(1-phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15(2)18-12-9-13-19(14-18)21(4,5)23-20(24)22-16(3)17-10-7-6-8-11-17/h6-14,16H,1H2,2-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXJUCRSHZWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]amine
- **1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]carbamate
Uniqueness
1-(1-Phenylethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenylethyl and prop-1-en-2-ylphenyl groups attached to a urea moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
